molecular formula C21H19IO6S2 B8135976 4-Iodo-2-((tosyloxy)methyl)phenyl 4-methylbenzenesulfonate

4-Iodo-2-((tosyloxy)methyl)phenyl 4-methylbenzenesulfonate

Cat. No.: B8135976
M. Wt: 558.4 g/mol
InChI Key: SWYBHBCMJLKQFV-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Iodo-2-((tosyloxy)methyl)phenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Iodo-2-((tosyloxy)methyl)phenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in biochemical pathways and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2-((tosyloxy)methyl)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-Iodo-2-((tosyloxy)methyl)phenyl 4-methylbenzenesulfonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

[5-iodo-2-(4-methylphenyl)sulfonyloxyphenyl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IO6S2/c1-15-3-8-19(9-4-15)29(23,24)27-14-17-13-18(22)7-12-21(17)28-30(25,26)20-10-5-16(2)6-11-20/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYBHBCMJLKQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C=CC(=C2)I)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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